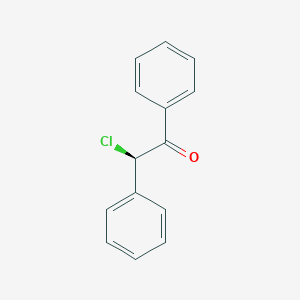

(2R)-2-chloro-1,2-diphenylethanone

Description

(2R)-2-Chloro-1,2-diphenylethanone (CAS 447-31-4), also known as desyl chloride, is a chiral α-chloroketone characterized by a ketone group flanked by two phenyl rings and a chlorine atom at the stereogenic center. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of ligands, pharmaceuticals, and catalysts.

Properties

IUPAC Name |

(2R)-2-chloro-1,2-diphenylethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13H/t13-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXDYOLRABMJTEF-CYBMUJFWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](C(=O)C2=CC=CC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct α-Chlorination Using Sulfuryl Chloride

The most straightforward route to 2-chloro-1,2-diphenylethanone involves the chlorination of 1,2-diphenylethanone (desyl ketone) using sulfuryl chloride (SO₂Cl₂) or molecular chlorine (Cl₂). The reaction proceeds via radical or electrophilic mechanisms, depending on conditions. For example, SO₂Cl₂ in dichloromethane at 0–5°C selectively chlorinates the α-carbon adjacent to the ketone, yielding racemic 2-chloro-1,2-diphenylethanone.

Typical Conditions

-

Substrate : 1,2-Diphenylethanone (5 mmol)

-

Reagent : SO₂Cl₂ (1.2 equiv)

-

Solvent : CH₂Cl₂ (20 mL)

-

Temperature : 0–5°C

The reaction’s regioselectivity arises from the stabilization of the α-radical or carbocation intermediate by the adjacent phenyl and ketone groups. However, this method lacks stereochemical control, necessitating subsequent resolution steps to isolate the (2R)-enantiomer.

Asymmetric Catalytic Chlorination

Enantioselective Chlorination via Organocatalysts

Chiral phase-transfer catalysts (PTCs) enable enantioselective α-chlorination of ketones. For instance, Maruoka catalysts (e.g., N-spiro quaternary ammonium salts) facilitate asymmetric chlorination using N-chlorosuccinimide (NCS) as the chlorine source. Applied to 1,2-diphenylethanone, this method achieves moderate enantiomeric excess (ee).

Representative Protocol

-

Catalyst : (R)-BINOL-derived PTC (5 mol%)

-

Chlorinating Agent : NCS (1.1 equiv)

-

Base : KOH (2.0 equiv)

-

Solvent : Toluene/H₂O (biphasic)

-

Yield : 65%

The stereochemical outcome is attributed to the catalyst’s ability to organize the transition state, favoring chloride delivery to the re face of the enolate intermediate.

Resolution of Racemic 2-Chloro-1,2-diphenylethanone

Chiral Chromatography

Preparative chiral HPLC using columns coated with cellulose tris(3,5-dimethylphenylcarbamate) resolves racemic mixtures into (2R)- and (2S)-enantiomers. Typical mobile phases include hexane/isopropanol (90:10), achieving baseline separation with >99% ee.

Diastereomeric Salt Formation

Reaction with a chiral resolving agent (e.g., (1R,2R)-diaminocyclohexane) forms diastereomeric salts, which are separated via fractional crystallization. Recrystallization from ethanol/water yields enantiomerically pure (2R)-2-chloro-1,2-diphenylethanone.

Mechanistic Considerations and Challenges

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (2R)-2-chloro-1,2-diphenylethanone can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes, depending on the reagents and conditions used.

Substitution: The chlorine atom in (2R)-2-chloro-1,2-diphenylethanone can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products:

Oxidation: Formation of benzoic acid derivatives.

Reduction: Formation of 1,2-diphenylethanol.

Substitution: Formation of 2-amino-1,2-diphenylethanone or 2-thio-1,2-diphenylethanone.

Scientific Research Applications

Chemistry: (2R)-2-chloro-1,2-diphenylethanone is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving halogenated substrates. It serves as a model compound to investigate the mechanisms of halogenation and dehalogenation processes in biological systems.

Medicine: Potential applications in medicine include the development of new drugs where (2R)-2-chloro-1,2-diphenylethanone serves as a precursor or intermediate. Its structural features may contribute to the pharmacological activity of novel therapeutic agents.

Industry: In the industrial sector, (2R)-2-chloro-1,2-diphenylethanone is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and material science.

Mechanism of Action

The mechanism of action of (2R)-2-chloro-1,2-diphenylethanone involves its interaction with various molecular targets. The chlorine atom and phenyl groups play a crucial role in its reactivity and binding affinity to specific enzymes or receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structural configuration and the nature of the target molecules.

Comparison with Similar Compounds

2-Hydroxy-1,2-diphenylethanone (Benzoin)

- Structure : Replaces chlorine with a hydroxyl group.

- Synthesis : Cyanide-catalyzed condensation of benzaldehyde .

- Applications: Precursor to (2R)-2-chloro-1,2-diphenylethanone . Forms Schiff base ligands (e.g., N,N’-bis(2-hydroxy-1,2-diphenylethanone) ethylenediamine) for metal complexes with antimicrobial activity .

- Key Differences :

- Higher polarity due to the hydroxyl group, impacting solubility and reactivity.

- Lower electrophilicity compared to the chloro derivative, limiting utility in nucleophilic substitutions.

2-Methoxy- and 2-Isopropoxy-1,2-diphenylethanone

- Structure : Alkoxy substituents (methoxy or isopropoxy) at the 2-position.

- Synthesis: Oxidative coupling of trans-stilbene with methanol or isopropanol using ADH enzymes; yields 60% (methoxy) and 24% (isopropoxy) .

- Applications: Potential intermediates in asymmetric catalysis.

- Key Differences :

- Reduced steric bulk compared to chloro or hydroxy analogs.

- Ether linkages enhance stability under basic conditions.

2-Sulfonamido-1,2-diphenylethanone Derivatives

- Structure : Sulfonamide or sulfinamide groups at the 2-position.

- Synthesis : Oxidation of sulfinamides with mCPBA or direct sulfonylation .

- Applications: Precursors to stereochemically defined organostannanes for Stille coupling .

- Key Differences :

- Enhanced nucleophilicity at nitrogen for metal coordination.

- Improved thermal stability compared to halogenated analogs.

Ethylenediamine Ligand Derivatives

- Structure: Bis(2-hydroxy-1,2-diphenylethanone) ethylenediamine.

- Synthesis: Condensation of 2-hydroxy-1,2-diphenylethanone with ethylenediamine .

- Applications : Forms complexes with Cu²⁺, Co²⁺, and Ni²⁺ for catalytic or antimicrobial uses .

- Key Differences :

- Chelating ability enables diverse coordination chemistry.

- Broader functional group tolerance in metal-mediated reactions.

Comparative Analysis: Structural and Functional Properties

Table 2. Physical and Spectral Data

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (2R)-2-chloro-1,2-diphenylethanone, and how can reaction conditions be optimized for high enantiomeric purity?

- Methodological Answer : The compound is synthesized via chlorination of (R)-(−)-benzoin using thionyl chloride (SOCl₂) in dichloromethane (DCM) with catalytic dimethylformamide (DMF) under inert conditions. Key steps include:

- Cooling the reaction mixture to 0°C during SOCl₂ addition to control exothermicity.

- Gradual warming to room temperature with stirring for 4 hours to ensure complete conversion.

- Workup involves concentration, dilution with ethyl acetate, and aqueous washes to remove excess reagents .

- Optimization : Enantiomeric purity is maintained by avoiding racemization during workup. Low-temperature quenching and minimal exposure to protic solvents are critical.

Q. How can the stereochemical configuration of (2R)-2-chloro-1,2-diphenylethanone be confirmed experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key parameters include:

- Measurement of the C-Cl bond length (1.79–1.82 Å) and the O=C–C–Cl torsion angle (~17.5°), which deviates from planar geometry due to steric hindrance from phenyl groups .

- Comparison with CSD (Cambridge Structural Database) entries for α-chloroketones to validate conformational preferences.

Q. What spectroscopic techniques are most effective for characterizing (2R)-2-chloro-1,2-diphenylethanone, and what key data should be reported?

- Methodological Answer :

- ¹H NMR : Look for the methine proton (CH) signal at δ ~6.32 ppm (singlet) and aromatic protons between δ 7.31–7.95 ppm .

- IR Spectroscopy : A strong C=O stretch at ~1680–1700 cm⁻¹ and C-Cl stretch at ~550–600 cm⁻¹.

- Polarimetry : Report specific rotation ([α]ᴅ) to confirm enantiopurity, comparing with literature values for (R)-(−)-benzoin derivatives .

Advanced Research Questions

Q. How does the eclipsed conformation of (2R)-2-chloro-1,2-diphenylethanone influence its reactivity in nucleophilic substitution reactions?

- Methodological Answer : The O=C–C–Cl torsion angle (~17.5°) creates partial steric shielding of the chlorine atom, slowing SN2 reactivity. To study this:

- Perform kinetic experiments with nucleophiles (e.g., azide, amines) under varying conditions.

- Compare rates with less hindered analogs (e.g., 2-chloroacetophenone, torsion angle ~2.4°). Computational modeling (DFT) can quantify steric effects using parameters like percent buried volume (%VBur) .

Q. What strategies resolve contradictions in crystallographic data for α-chloroketones, particularly regarding torsion angle deviations?

- Methodological Answer : Discrepancies in torsion angles (e.g., 17.5° vs. 2.4° in simpler analogs) arise from phenyl group sterics. To address this:

- Use SHELXL for refinement, ensuring high-resolution data (<1.0 Å) and proper treatment of disorder .

- Validate models with R-factor convergence (<5%), Hirshfeld surface analysis, and residual density maps .

Q. How can (2R)-2-chloro-1,2-diphenylethanone be utilized in synthesizing chiral transition-metal complexes for asymmetric catalysis?

- Methodological Answer : The compound serves as a precursor for chiral Schiff base ligands. Example protocol:

- React with ethylenediamine in methanol under reflux to form N,N’-bis(2-hydroxy-1,2-diphenylethanone)ethylenediamine.

- Coordinate with metal salts (e.g., CuCl₂, NiCl₂) in ethanol at 65°C, followed by vacuum drying.

- Characterize complexes via cyclic voltammetry and X-ray crystallography to confirm geometry and redox activity .

Q. What role does (2R)-2-chloro-1,2-diphenylethanone play in the Stille coupling of α-sulfonamidoorganostannanes?

- Methodological Answer : It acts as an electrophilic partner in cross-coupling reactions. Key steps:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.